3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid
Overview
Description
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is a synthetic organic compound with the molecular formula C14H10BrClO3. . This compound features a benzoic acid core substituted with a bromine and chlorine atom on the phenoxy group, making it a versatile molecule for chemical synthesis and research.
Mechanism of Action
Mode of Action
The mode of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid involves interactions with its targets, leading to changes in their function . The compound’s bromo and chloro groups may participate in electrophilic aromatic substitution reactions . The benzylic position can undergo free radical reactions, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s polar surface area, molar refractivity, and other properties suggest it may have significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its targets and the biochemical pathways it influences These effects could range from changes in enzyme activity to alterations in cellular signaling
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. More research is needed to understand how these factors influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid typically involves multiple steps, including halogenation and esterification reactions. One common method starts with the bromination of 4-chlorophenol, followed by the reaction with benzyl chloride to form the intermediate compound. This intermediate is then subjected to esterification with benzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to less reactive groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and various Friedel-Crafts catalysts are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(4′-chlorobenzyloxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoic acid group.
4-Bromo-2-methylbenzoic acid: Similar in structure but lacks the phenoxy group.
Uniqueness
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and phenoxy groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDCDGQGXBIOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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